molecular formula C8H20OSSi B14301382 Ethanethiol, 2-[(triethylsilyl)oxy]- CAS No. 121405-71-8

Ethanethiol, 2-[(triethylsilyl)oxy]-

Cat. No.: B14301382
CAS No.: 121405-71-8
M. Wt: 192.40 g/mol
InChI Key: QJKQQGJVHRPFPX-UHFFFAOYSA-N
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Description

Ethanethiol, 2-[(triethylsilyl)oxy]-: is a chemical compound with the molecular formula C8H20OSSi. It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a triethylsilyl group. This modification imparts unique properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis from Ethanethiol and Triethylsilyl Chloride:

      Reaction: Ethanethiol reacts with triethylsilyl chloride in the presence of a base such as pyridine.

      Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.

      Equation: C2H5SH + (C2H5)3SiCl → C2H5S-Si(C2H5)3 + HCl\text{C2H5SH + (C2H5)3SiCl → C2H5S-Si(C2H5)3 + HCl}C2H5SH + (C2H5)3SiCl → C2H5S-Si(C2H5)3 + HCl

  • Industrial Production Methods:

    • The industrial production of ethanethiol, 2-[(triethylsilyl)oxy]- involves the same synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often using automated systems to control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures, often in an aqueous or organic solvent.

      Products: The oxidation of ethanethiol, 2-[(triethylsilyl)oxy]- typically yields disulfides or sulfoxides.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: The reaction is usually carried out in an inert solvent such as tetrahydrofuran.

      Products: Reduction can lead to the formation of ethanethiol or other reduced sulfur compounds.

  • Substitution:

      Reagents: Halogenating agents or nucleophiles.

      Conditions: The reaction conditions vary depending on the desired substitution product.

      Products: Substitution reactions can yield a variety of products, including silyl ethers and other organosilicon compounds.

Scientific Research Applications

Chemistry:

    Protecting Groups: Ethanethiol, 2-[(triethylsilyl)oxy]- is used as a protecting group for thiols in organic synthesis. It prevents unwanted reactions at the thiol group during multi-step synthesis processes.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand the inhibition mechanisms of thiol-containing enzymes. It helps in the design of enzyme inhibitors for therapeutic purposes.

Medicine:

    Drug Development: Its unique properties make it a candidate for the development of new drugs, particularly those targeting thiol-containing proteins.

Industry:

    Material Science: The compound is used in the synthesis of organosilicon materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

Molecular Targets and Pathways:

  • Ethanethiol, 2-[(triethylsilyl)oxy]- exerts its effects primarily through interactions with thiol groups in proteins and enzymes. The triethylsilyl group enhances the compound’s stability and reactivity, allowing it to form stable complexes with target molecules.
  • Pathways: The compound can modulate various biochemical pathways by inhibiting or activating thiol-containing enzymes, affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

    Ethanethiol: The parent compound, ethanethiol, lacks the triethylsilyl group and is less stable and less reactive in certain chemical reactions.

    2-(Trimethylsilyl)ethanethiol: This compound has a trimethylsilyl group instead of a triethylsilyl group, resulting in different steric and electronic properties.

    2-(Trimethylsilyl)ethanol: Similar in structure but with a hydroxyl group instead of a thiol group, leading to different reactivity and applications.

Uniqueness:

  • The presence of the triethylsilyl group in ethanethiol, 2-[(triethylsilyl)oxy]- imparts unique steric and electronic properties, making it more stable and reactive in specific chemical reactions compared to its analogs. This makes it particularly useful as a protecting group and in the synthesis of organosilicon compounds.

Properties

CAS No.

121405-71-8

Molecular Formula

C8H20OSSi

Molecular Weight

192.40 g/mol

IUPAC Name

2-triethylsilyloxyethanethiol

InChI

InChI=1S/C8H20OSSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-8H2,1-3H3

InChI Key

QJKQQGJVHRPFPX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCS

Origin of Product

United States

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